6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline
CAS No.: 2549019-50-1
Cat. No.: VC11819269
Molecular Formula: C15H14ClN5
Molecular Weight: 299.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-50-1 |
|---|---|
| Molecular Formula | C15H14ClN5 |
| Molecular Weight | 299.76 g/mol |
| IUPAC Name | 6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinoxaline |
| Standard InChI | InChI=1S/C15H14ClN5/c16-12-1-2-13-14(5-12)18-6-15(19-13)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2 |
| Standard InChI Key | RSJXXNIGNQSUCU-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4 |
| Canonical SMILES | C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a quinoxaline backbone—a bicyclic system comprising two fused pyrazine rings—substituted at the 6-position with chlorine and at the 2-position with an azetidine group bearing an imidazole-methyl substituent . The molecular formula C₁₅H₁₄ClN₅ (molecular weight: 299.76 g/mol) reflects its nitrogen-rich composition, which enhances its capacity for hydrogen bonding and π-π interactions. Key structural attributes include:
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Quinoxaline core: Imparts rigidity and planar geometry, facilitating interactions with biological targets .
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Chlorine substituent: Enhances lipophilicity and electron-withdrawing effects, potentially stabilizing receptor binding .
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Azetidine-imidazole side chain: Introduces conformational flexibility and basicity, critical for modulating solubility and target engagement .
The InChIKey RSJXXNIGNQSUCU-UHFFFAOYSA-N and SMILES C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4 provide unambiguous identifiers for computational modeling and database searches .
Synthesis and Physicochemical Properties
Physicochemical Profile
Spectroscopic characterization (e.g., ¹H/¹³C NMR, HRMS) would confirm structural integrity, though such data remains unpublished for this compound.
Biological Activities and Mechanisms
Immunomodulatory Effects
Quinoxalines substituted with nitrogen heterocycles are reported as CRTH2 receptor antagonists, blocking prostaglandin D₂-induced chemotaxis of Th2 cells and eosinophils . This mechanism is relevant to allergic asthma and atopic dermatitis, implying potential therapeutic utility for the compound in inflammatory disorders .
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